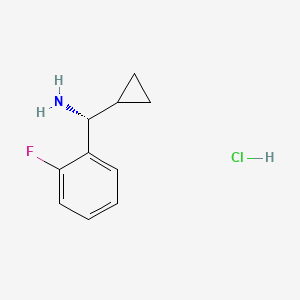

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Übersicht

Beschreibung

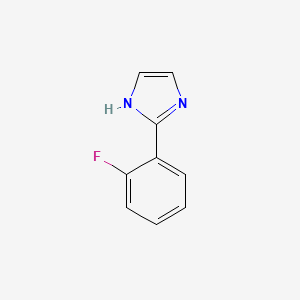

“®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1213846-75-3. Its molecular formula is C10H13ClFN and it has a molecular weight of 201.67 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

“®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 201.67 .Wissenschaftliche Forschungsanwendungen

Pharmacological Research and Drug Metabolism

Metabolic Pathways and Cytochrome P450 Interactions

Research on the biotransformation of prasugrel, a thienopyridine antiplatelet agent, to its active metabolites involves understanding the role of cytochrome P450 enzymes. Studies have identified the cytochromes responsible for the conversion of prasugrel metabolites, highlighting the importance of these enzymes in drug metabolism and the potential for compounds like "(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride" to be involved in similar metabolic pathways (Rehmel et al., 2006).

Organic Synthesis and Chemical Analysis

Enantioselective Synthesis

The synthesis of structurally related compounds often involves stereoselective methodologies to achieve the desired chirality, which is crucial for biological activity. For example, the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines as conformationally restricted homophenylalanine analogs demonstrates the complexity and importance of precise synthetic strategies in creating compounds with potential pharmacological applications (Demir et al., 2004).

Chiral Discrimination and Separation Techniques

The separation of enantiomers and understanding the mechanisms of chiral discrimination are vital in the development of drugs and active pharmaceutical ingredients. Research into the separation of enantiomers on stationary phases designed for chromatography can provide insights into the physical and chemical properties of compounds like "this compound" (Bereznitski et al., 2002).

Novel Therapeutic Agents and Drug Design

Development of Biased Agonists

The design of novel therapeutic agents often targets specific receptors or biological pathways. Research into the development of biased agonists for serotonin receptors, for example, demonstrates the potential for compounds with specific structural motifs, such as cyclopropyl groups, to exhibit robust antidepressant-like activity through selective receptor modulation (Sniecikowska et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Similar compounds such as phenethylamine have been found to interact with Primary amine oxidase and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Pharmacokinetics

The compound’s molecular weight (17563 g/mol) suggests that it could be absorbed and distributed in the body. The compound’s LogP value (3.34770) indicates its lipophilicity, which could influence its absorption and distribution

Action Environment

The action, efficacy, and stability of ®-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that these conditions could influence its stability.

Biochemische Analyse

Biochemical Properties

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, affecting the levels of neurotransmitters in the brain .

Cellular Effects

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, the compound’s interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of neurotransmitters. Additionally, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can lead to toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, the interaction with monoamine oxidase enzymes can alter the levels of neurotransmitter metabolites, impacting brain function and behavior .

Transport and Distribution

The transport and distribution of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can be transported across cell membranes by organic cation transporters, affecting its distribution within the brain and other tissues .

Subcellular Localization

The subcellular localization of ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, ®-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride can localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular energy metabolism .

Eigenschaften

IUPAC Name |

(R)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704204 | |

| Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213846-75-3 | |

| Record name | (R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)